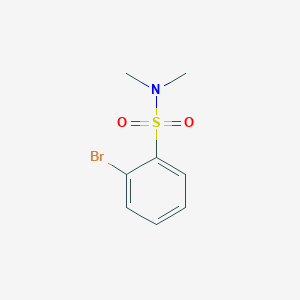

2-bromo-N,N-dimethylbenzenesulfonamide

Descripción

Contextual Significance of Aryl Halides in Synthetic Strategies

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded directly to the aromatic ring, are cornerstones of modern organic synthesis. Their significance lies primarily in their ability to participate in a wide array of cross-coupling reactions. These reactions, many of which were recognized with the 2010 Nobel Prize in Chemistry, allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.

The bromine atom in 2-bromo-N,N-dimethylbenzenesulfonamide serves as a highly effective "synthetic handle." It is an excellent electrophilic partner in palladium-catalyzed reactions, where the palladium catalyst inserts into the carbon-bromine bond, activating it for coupling with a variety of nucleophilic partners. mdpi.comyoutube.com This reactivity allows chemists to introduce new functional groups and build complex molecular architectures with high efficiency and selectivity. The development of these reactions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org

Major Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Halides

| Reaction Name | Nucleophile | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | C-C (Aryl-Aryl) mdpi.comnih.gov |

| Stille Coupling | Organotin compound (organostannane) | C-C (Aryl-Aryl/Vinyl) mdpi.com |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) mdpi.com |

| Negishi Coupling | Organozinc compound | C-C (Aryl-Alkyl/Aryl) mdpi.com |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amine) rsc.org |

Fundamental Role of Sulfonamide Scaffolds in Pharmaceutical and Material Sciences

The sulfonamide functional group (-SO₂NH-) is a celebrated pharmacophore in medicinal chemistry. Its journey began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent, which the body metabolizes to the active compound sulfanilamide. huvepharma.comebsco.comnih.gov This discovery ushered in the era of "sulfa drugs," which were hailed as miracle drugs before the widespread availability of penicillin. ebsco.comresearchgate.netbritannica.com

Today, the sulfonamide scaffold is present in a vast range of therapeutic agents beyond antibiotics, including diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer agents. ebsco.com Their success stems from the group's ability to act as a stable, non-hydrolyzable mimic of other functional groups and to form key hydrogen bonds with biological targets, most notably enzymes like carbonic anhydrase. nih.gov

Beyond medicine, sulfonamide-containing polymers have garnered interest in material science. These polymers can exhibit pH-responsive behavior, where their solubility changes dramatically over a narrow pH range, making them suitable for applications like smart drug delivery systems. nih.govrsc.orgacs.org They have also been explored as components in gel polymer electrolytes for advanced battery technologies. rsc.org

Strategic Importance of this compound as a Research Probe and Synthetic Intermediate

The strategic value of this compound lies in the combination of its two key functional groups. This bifunctionality makes it an ideal starting material for creating libraries of more complex molecules for biological screening.

As a synthetic intermediate, the compound offers a clear and reliable reaction pathway. The bromine atom can be selectively targeted for modification via cross-coupling reactions without affecting the robust sulfonamide group. For instance, a Suzuki-Miyaura coupling reaction could be used to replace the bromine with a variety of aryl or heteroaryl groups, rapidly generating a diverse set of biaryl sulfonamides. organic-chemistry.org The ortho-position of the bromine relative to the sulfonamide is particularly significant, as this substitution pattern can influence the conformational properties of the molecule and direct further synthetic transformations. organic-chemistry.orgacs.orgresearchgate.net

This synthetic accessibility makes this compound a valuable precursor for creating "research probes." In chemical biology, a research probe is a small molecule designed to selectively interact with a specific biological target (like a protein) to help elucidate its function. The rational design of such molecules is a cornerstone of modern drug discovery. nih.gov By using the bromine as an anchor point for synthetic elaboration, researchers can build upon the core benzenesulfonamide (B165840) scaffold to optimize binding affinity and selectivity for a target of interest.

Potential Synthetic Transformations of this compound

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd catalyst | 2-(Phenyl)-N,N-dimethylbenzenesulfonamide |

| Sonogashira Coupling | Phenylacetylene, Pd/Cu catalysts | 2-(Phenylethynyl)-N,N-dimethylbenzenesulfonamide |

| Buchwald-Hartwig Amination | Aniline, Pd catalyst | 2-(Phenylamino)-N,N-dimethylbenzenesulfonamide |

| Heck Coupling | Styrene, Pd catalyst | 2-(Styryl)-N,N-dimethylbenzenesulfonamide |

Historical Trajectory and Evolution of Research Pertaining to Halogenated Benzenesulfonamides

The study of halogenated benzenesulfonamides has evolved significantly from the early days of sulfa drugs. The initial wave of sulfonamide research in the 1930s and 1940s focused on discovering broad-spectrum antibacterial agents. huvepharma.combritannica.com While effective, these early drugs were often accompanied by significant side effects, and their use declined with the advent of penicillin. ebsco.combritannica.com

In subsequent decades, research shifted towards understanding the structure-activity relationships of these compounds, leading to their application against a wider variety of diseases. The introduction of halogen atoms onto the benzenesulfonamide scaffold represents a more modern and refined approach aimed at achieving target specificity.

Contemporary research focuses on the rational design of halogenated benzenesulfonamides as highly selective inhibitors of specific enzymes. nih.govamanote.com For example, studies on carbonic anhydrase inhibitors have shown that a halogen atom at the ortho-position (as in this compound) can precisely orient the inhibitor within the enzyme's active site. nih.gov This orientation influences binding affinity and can confer selectivity for one enzyme isoform over others, which is critical for developing drugs with fewer side effects. nih.govnih.gov This evolution from "magic bullets" to rationally designed, target-selective agents highlights the sophisticated progression of medicinal chemistry and underscores the continuing importance of foundational molecules like this compound.

Structure

2D Structure

Propiedades

IUPAC Name |

2-bromo-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYMDBJRCOBHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585954 | |

| Record name | 2-Bromo-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65000-13-7 | |

| Record name | 2-Bromo-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo N,n Dimethylbenzenesulfonamide and Its Analogues

De Novo Synthesis of 2-Bromo-N,N-dimethylbenzenesulfonamide

The de novo synthesis of this compound can be approached through two primary retrosynthetic disconnections: formation of the C-Br bond on a pre-existing N,N-dimethylbenzenesulfonamide scaffold or construction of the sulfonamide from a 2-brominated precursor. The latter is generally more common, involving the preparation of 2-bromobenzenesulfonyl chloride followed by amination.

Achieving regioselective bromination is a critical step in the synthesis of specifically substituted aryl bromides. nih.gov The sulfonamide group is a meta-director and deactivating in electrophilic aromatic substitution. Therefore, direct bromination of benzenesulfonamide (B165840) or its N,N-dimethyl derivative would predominantly yield the 3-bromo isomer. To obtain the 2-bromo isomer, strategies must begin from precursors that direct ortho-bromination or involve ipso-bromination.

A highly efficient method for the regioselective bromination of electron-rich aromatic compounds involves using BrCCl3 as a bromine source with a photocatalyst under mild conditions. researchgate.net For less activated rings, alternative methods are required. Zeolites have been shown to induce high para-selectivity in the electrophilic bromination of certain substrates, though ortho-selectivity remains a challenge. nih.gov A versatile approach is the ipso-bromination of arylboronic acids, where a boronic acid group is replaced by a bromine atom. This allows for the synthesis of aryl bromides with substitution patterns not easily accessible through direct electrophilic substitution. Poly-N-bromosulfonamide-melamine (PBBSM) has been developed as a stable, heterogeneous reagent for the efficient ipso-bromination of various arylboronic acids.

Another strategy involves using specialized brominating agents that can offer different selectivity profiles compared to molecular bromine. nih.gov Reagents such as N-bromosuccinimide (NBS), often in combination with a catalyst or specific solvent system, are widely used. nih.gov For instance, NBS in THF can be highly regioselective. nih.gov Dioxane dibromide has also been used for regioselective ring bromination under solvent-free conditions, showing tolerance for various functional groups. researchgate.net

Table 1: Selected Regioselective Bromination Methods for Aromatic Compounds

| Reagent/System | Substrate Type | Selectivity | Key Features |

| BrCCl3 / Ru(bpy)3Cl2 | Electron-rich arenes | High para-selectivity | Mild, photocatalytic conditions. researchgate.net |

| Poly-N-bromosulfonamide-melamine (PBBSM) | Arylboronic acids | Ipso-substitution | Heterogeneous, reusable reagent. |

| Dioxane Dibromide | Various aromatics | High regioselectivity | Solvent-free, rapid reactions. researchgate.net |

| N-Benzyl-DABCO tribromide | Phenols, Anilines | High regioselectivity | Stable, solid bromine source. researchgate.net |

| Br2/SO2Cl2/Zeolite | Various aromatics | Catalyst-dependent | Utilizes microporous catalysts for selectivity. researchgate.net |

Optimized N,N-Dimethylation Techniques for Sulfonamide Formation

The formation of the N,N-dimethylsulfonamide moiety is typically achieved by reacting the corresponding sulfonyl chloride (2-bromobenzenesulfonyl chloride) with dimethylamine (B145610). This is a standard and efficient method for creating tertiary sulfonamides.

Alternatively, if starting from 2-bromobenzenesulfonamide, N-alkylation is required. While direct double methylation of a primary sulfonamide can be challenging and lead to mixtures, stepwise or optimized one-pot procedures have been developed. A comprehensive overview of mono-alkylation methodologies for amines, amides, and sulfonamides highlights the challenge of preventing overalkylation. nih.gov The review discusses sustainable and benign alternatives to traditional alkylating agents, such as alcohols and alkyl carbonates. nih.govresearchgate.net

For related structures like peptides, optimized procedures for N-methylation have been established that can be adapted for small molecules. nih.govresearchgate.net One such method involves the use of dimethylsulfate with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net This combination has been shown to be efficient and economical. nih.govresearchgate.net Another powerful technique is the Mitsunobu reaction, which can be used for the N-methylation of sulfonamides under mild conditions. researchgate.net Recent advancements have focused on significantly reducing reaction times for N-methylation procedures, with optimized protocols shortening the process from hours to under an hour while maintaining high yields. acs.org

Table 2: Comparison of N-Alkylation Techniques for Sulfonamides

| Method | Alkylating Agent | Base/Reagents | Key Features |

| Classical Amination | N/A (uses amine) | Dimethylamine | Direct reaction with sulfonyl chloride. |

| Standard Alkylation | Dimethylsulfate | DBU | Cost-effective and efficient for N-methylation. nih.govresearchgate.net |

| Mitsunobu Reaction | Methanol (B129727) | PPh3, DIAD/DEAD | Mild conditions, suitable for sensitive substrates. researchgate.net |

| Reductive Amination | Formaldehyde | Reducing Agent (e.g., NaBH3CN) | Alternative pathway via reductive amination of a primary sulfonamide. |

Derivatization Strategies for Structural Elaboration of this compound

The structure of this compound offers two primary sites for chemical modification: the bromo-substituted aromatic ring and the sulfonamide group.

The carbon-bromine bond is a versatile handle for a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the benzene (B151609) ring.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. As demonstrated with analogous compounds like 5-bromo-N-propylthiophene-2-sulfonamide, the bromo-sulfonamide scaffold readily participates in palladium-catalyzed coupling with various aryl boronic acids to generate biaryl structures. nih.gov This reaction typically uses a palladium catalyst, such as Pd(PPh3)4, and a base like potassium phosphate. nih.gov Similar reactivity is expected for this compound, enabling the synthesis of a diverse library of 2-aryl-N,N-dimethylbenzenesulfonamide analogues. Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, could also be employed to introduce alkenyl, alkynyl, and amino groups, respectively.

The N,N-dimethylsulfonamide group is generally considered robust and chemically stable, often serving as a directing group or a stable pharmacophore. Transformations of this moiety are less common and typically require harsh conditions.

While alkylating a primary or secondary sulfonamide is a common synthetic step, modifying a tertiary sulfonamide is challenging. nih.gov In some contexts, particularly in peptide synthesis, arylsulfonyl groups are used as protecting groups and are designed to be cleaved. nih.govresearchgate.net For example, an o-nitrobenzenesulfonyl group can be removed using a thiol, such as mercaptoethanol, and a base. researchgate.net However, the unsubstituted benzenesulfonamide group is much more resistant to cleavage. Reductive cleavage of the sulfur-nitrogen bond is possible but often requires potent reducing agents like lithium aluminum hydride or dissolving metal reduction conditions, which may not be compatible with other functional groups on the molecule.

The synthesis of polyfunctionalized analogues involves combining the synthetic strategies described above or using more complex starting materials. For instance, a Suzuki coupling could be performed on this compound to add a new functionalized aryl ring, which could then undergo further reactions.

The synthesis of more complex sulfonamides, such as 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide, illustrates how intricate functional groups can be incorporated into the sulfonamide moiety itself. This is typically achieved by using a functionalized amine in the initial sulfonylation reaction with 2-bromobenzenesulfonyl chloride. This approach allows for the introduction of diverse heterocyclic and protected functional groups, leading to highly elaborate structures with potential applications in various fields of chemical research.

Catalytic Approaches in the Synthesis of Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives, a critical scaffold in medicinal chemistry and materials science, has been significantly advanced through the development of catalytic methodologies. These approaches offer milder reaction conditions, greater functional group tolerance, and improved efficiency compared to traditional methods, which often rely on the use of harsh reagents like chlorosulfuric acid. nih.gov This section explores palladium-catalyzed, copper-catalyzed, and metal-free strategies for the synthesis of this compound and its analogues.

Palladium-Catalyzed Synthesis

Palladium catalysis has become a powerful tool for the formation of carbon-nitrogen and carbon-sulfur bonds, enabling the synthesis of a wide array of sulfonamide derivatives. These methods often proceed with high efficiency and selectivity under mild conditions.

One notable advancement is the palladium-catalyzed synthesis of sulfinamides from aryl halides and N-sulfinylamines. nih.gov This transformation is significant as sulfinamides are versatile intermediates that can be readily oxidized to the corresponding sulfonamides. The reaction demonstrates broad substrate scope and high functional group tolerance, utilizing commercially available catalyst components. nih.gov For instance, the reaction of p-fluoro bromobenzene (B47551) with N-triisopropylsilyl sulfinylamine, catalyzed by SPhos Pd G3, yields the corresponding sulfinamide in high yield. nih.gov This methodology provides a modular route to sulfinamides which are precursors to sulfonamides. nih.gov

Palladium catalysis is also instrumental in the C-H activation and functionalization of molecules containing a sulfonamide group. For example, the N-(2-pyridyl)sulfonyl group can act as a directing group to facilitate the palladium-catalyzed γ-arylation of amino acid esters. rsc.org This process allows for the selective formation of carbon-carbon bonds at a remote sp³ C-H site, showcasing the versatility of palladium catalysts in modifying complex molecules bearing a sulfonamide moiety. rsc.org

Furthermore, palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent generates cyclic diamine derivatives with differential protection on the nitrogen atoms, offering significant synthetic flexibility. organic-chemistry.org Although not a direct synthesis of benzenesulfonamides, this reaction highlights the utility of sulfonimide reagents in palladium-catalyzed C-N bond formation. organic-chemistry.org

| Reaction Type | Substrates | Catalyst System | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Sulfinamide Synthesis | Aryl Halides, N-Sulfinylamines | SPhos Pd G3 / HCO₂Cs | Sulfinamides | Mild conditions, broad generality, and high functional group tolerance. Products are precursors to sulfonamides. | nih.gov |

| γ-Arylation | N-(2-pyridyl)sulfonamide amino acid derivatives, Iodoarenes | Pd(OAc)₂ | γ-Arylated amino acids | Directing-group assisted remote C(sp³)–H arylation without racemization. | rsc.org |

| Diamination of Alkenes | Unactivated Alkenes, N-Fluorobenzenesulfonimide (NFBS) | Pd(TFA)₂ / TEMPO | Cyclic Diamines | Intra/intermolecular reaction providing differentially protected diamines. | organic-chemistry.org |

| N-Glycosylation | Sulfonamides, Glycosyl Donors | Palladium Catalyst | β-N-glycosyl sulfonamides | Stereospecific synthesis with wide substrate scope and high functional group tolerance. | rsc.org |

Copper-Catalyzed Synthetic Routes

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of sulfonamide derivatives. These methods often utilize readily available starting materials and proceed under mild conditions.

A notable copper-catalyzed method involves the dual use of copper and visible light to facilitate the S(O)₂–N coupling between phenylsulfinic acid derivatives and aryl azides. nih.gov This approach generates sulfonamide compounds under redox-neutral conditions and is mechanistically distinct from traditional nucleophilic substitution reactions. The reaction proceeds through the generation of a triplet nitrene intermediate induced by visible light, which then couples with a sulfonyl radical. nih.gov

Copper catalysts are also effective in promoting the hydroamination of terminal alkynes. By combining N-fluorobenzenesulfonimide (NFSI) and water, β-amino substituted styrenes can be synthesized. sciepub.com This reaction proceeds via a proposed radical mechanism where a Cu(I) species reacts with NFSI to initiate the process. sciepub.com While this produces a vinyl sulfonamide, it demonstrates a novel copper-catalyzed route to incorporate the sulfonamide functionality.

Additionally, copper catalysis enables the synthesis of other nitrogen-containing heterocycles that may serve as analogues or starting points for more complex sulfonamide derivatives. For example, copper-catalyzed aminooxygenation of N-sulfonyl-O-butenyl hydroxylamines yields substituted isoxazolidines with excellent diastereoselectivity. nih.gov

| Reaction Type | Substrates | Catalyst System | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| S(O)₂–N Coupling | Phenylsulfinic acids, Aryl azides | CuCN / Ir(ppy)₃ / Blue LEDs | Benzenesulfinamides | Redox-neutral, visible-light induced synthesis under mild conditions. | nih.gov |

| Hydroamination | Terminal Alkynes, N-fluorobenzenesulfonimide (NFSI), H₂O | CuCl | β-Amino substituted styrenes | Utilizes a combination of a nitrogen source and water. | sciepub.com |

| Aminooxygenation | N-sulfonyl-O-butenyl hydroxylamines | Cu(OTf)₂ or Cu(eh)₂ / TEMPO / O₂ | Isoxazolidines | Stereoselective synthesis of methyleneoxy-substituted isoxazolidines. | nih.gov |

| Multi-component Reaction | Aryl acetylenes, Amines, 1,4,2-Dioxazol-5-ones | CuI or [Cu(OAc)(Xantphos)] | N-Acyl amidines | Fast and practical three-component reaction generating CO₂ as the only by-product. | chemrxiv.org |

Metal-Free Synthetic Methodologies

The development of metal-free synthetic routes is of great interest as it avoids the cost and potential toxicity associated with residual metals in the final products. Several innovative metal-free approaches for the synthesis of sulfonamides and related compounds have been reported.

One such method is the direct synthesis of arylsulfonamides from electron-rich aromatic compounds using an in-situ generated N-sulfonylamine as the active electrophile. rsc.org This reaction proceeds under mild conditions and tolerates a variety of sensitive functional groups. rsc.org

Another approach involves the reaction between terminal alkynes and sulfonamides using diacetoxy iodobenzene (B50100) (PIDA) to synthesize α-sulfonylamino ketones. nih.gov This method is notable for its broad substrate scope, excellent regioselectivity, and operation at room temperature under ambient air. nih.gov

Electrochemical synthesis represents a green and powerful alternative. A metal-free electrochemical protocol allows for the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This highly convergent reaction proceeds via C-H activation and does not require pre-functionalization of the aromatic compound, tolerating even halogen substituents which can be used for further functionalization. nih.gov

Furthermore, a simple and novel approach for the synthesis of aryl sulfonamides has been developed from N-hydroxy sulfonamides and amines. rsc.org This reaction is promoted by an iodine-tert-butyl hydroperoxide (TBHP) system, which facilitates the oxidative cleavage of an S–N bond under metal-free conditions. rsc.org

| Reaction Type | Key Reagents/Conditions | Starting Materials | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Electrophilic Amination | In situ generated N-sulfonylamine | Electron-rich aromatics | Arylsulfonamides | Direct and practical synthesis under mild conditions with high functional group tolerance. | rsc.org |

| Amidation of Alkynes | Diacetoxy iodobenzene (PIDA) | Terminal alkynes, Sulfonamides | α-Sulfonylamino ketones | Excellent regioselectivity, room temperature conditions, and operational simplicity. | nih.gov |

| Electrochemical Synthesis | Anodic oxidation, BDD electrodes | (Hetero)arenes, SO₂, Amines | Sulfonamides | Convergent, single-step synthesis via C-H activation without pre-functionalization. | nih.gov |

| Oxidative S-N Cleavage | Iodine-tert-butyl hydroperoxide (TBHP) | N-hydroxy sulfonamides, Amines | Aryl sulfonamides | Utilizes eco-friendly medium and cost-effective reagents under mild conditions. | rsc.org |

Elucidating Reactivity Profiles and Mechanistic Pathways of 2 Bromo N,n Dimethylbenzenesulfonamide

Transition-Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The carbon-bromine bond in 2-bromo-N,N-dimethylbenzenesulfonamide serves as a versatile synthetic handle for the construction of more complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. The presence of the ortho-N,N-dimethylbenzenesulfonamide group imparts specific steric and electronic characteristics that influence the reactivity of the aryl bromide. This group is strongly electron-withdrawing, which can facilitate the oxidative addition step in many catalytic cycles. However, its steric bulk in the ortho position can also present challenges, requiring careful selection of catalysts and ligands to achieve efficient transformations.

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an organoboron reagent with an organic halide. nih.govwikipedia.org For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position. While specific studies focusing solely on this compound are not prevalent in peer-reviewed literature, the reactivity can be inferred from studies on analogous substrates. Research on the Suzuki-Miyaura coupling of other aryl bromides has shown that electron-withdrawing groups, such as the sulfonamide moiety, are well-tolerated and can enhance reactivity. organic-chemistry.orgnih.gov Furthermore, studies on unprotected ortho-bromoanilines have demonstrated that substrates with sulfone groups can successfully undergo coupling. organic-chemistry.org

The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂. libretexts.org The choice of ligand is critical, especially given the steric hindrance from the ortho-sulfonamide group. Bulky, electron-rich phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃) or N-heterocyclic carbenes (NHCs), are often effective in promoting the reaction for sterically demanding substrates. wikipedia.org A base is essential for the activation of the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org

Table 1. Illustrative Suzuki-Miyaura Reaction Conditions for Aryl Bromides with Sulfonamide or Analogous Groups

| Parameter | Condition | Rationale/Reference |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors for generating the active Pd(0) species. libretexts.org |

| Ligand | SPhos, XPhos, or PCy₃ | Bulky, electron-rich monophosphine ligands are effective for sterically hindered aryl bromides. wikipedia.org |

| Base | K₃PO₄ or Cs₂CO₃ | Strong inorganic bases are typically required to activate the boronic acid for transmetalation. wikipedia.org |

| Solvent | Toluene, Dioxane, or THF/H₂O | Aprotic organic solvents, often with water as a co-solvent, are standard for Suzuki reactions. wikipedia.org |

| Temperature | 80-110 °C | Elevated temperatures are generally needed to drive the catalytic cycle to completion. |

| Coupling Partner | Arylboronic acid or ester | The standard organoboron reagents for this transformation. libretexts.org |

Heck Coupling Reaction Paradigms

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct method for vinylation. walisongo.ac.idorganic-chemistry.org The reaction of this compound would involve the palladium-catalyzed addition of the sulfonamide-bearing aryl group across the double bond of an alkene partner, followed by β-hydride elimination to yield the product and regenerate the catalyst. libretexts.orglibretexts.org

The regioselectivity and efficiency of the Heck reaction are influenced by the electronic nature of the substrates and the steric environment. libretexts.org For terminal alkenes, the arylation typically occurs at the less substituted carbon. The electron-withdrawing nature of the N,N-dimethylbenzenesulfonamide group is expected to enhance the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst. However, the ortho-positioning of this bulky group could sterically hinder the subsequent steps of the catalytic cycle, potentially requiring higher temperatures or more active catalyst systems. nih.gov Catalyst systems often involve a palladium source like Pd(OAc)₂ and a phosphine ligand, although ligand-free conditions have also been developed, particularly for activated aryl bromides. nih.govnih.gov

Table 2. Representative Heck Reaction Conditions for Aryl Bromides

| Parameter | Condition | Rationale/Reference |

| Catalyst | Pd(OAc)₂ | A common, air-stable palladium(II) precatalyst. nih.gov |

| Ligand | PPh₃ or P(o-tol)₃ | Triphenylphosphine and related phosphines are classic ligands for the Heck reaction. |

| Base | Et₃N, K₂CO₃, or NaOAc | An organic or inorganic base is required to neutralize the HBr generated in the cycle. libretexts.org |

| Solvent | DMF, NMP, or Acetonitrile | Polar aprotic solvents are typically used to facilitate the reaction. nih.gov |

| Temperature | 100-140 °C | High temperatures are often necessary to achieve reasonable reaction rates. nih.gov |

| Coupling Partner | Styrene or n-butyl acrylate | Activated alkenes are common substrates for this reaction. walisongo.ac.id |

Sonogashira Coupling Reaction Applications

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction would allow for the direct alkynylation of the 2-position of the benzenesulfonamide (B165840) ring. The conventional Sonogashira protocol utilizes a dual-catalyst system, comprising a palladium complex for the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper acetylide intermediate. wikipedia.org

The feasibility of this transformation on a related structure is supported by the successful Sonogashira coupling of N-t-butyl-6-iodosaccharin with ethynyltrimethylsilane, demonstrating that the sulfonamide framework is compatible with the reaction conditions. nih.gov For this compound, the reaction would likely require a palladium catalyst such as Pd(PPh₃)₂Cl₂ or one generated in situ from Pd₂(dba)₃ and a phosphine ligand. nih.gov An amine base, such as triethylamine (B128534) or diisopropylamine, serves as both the base and, frequently, the solvent. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for substrates sensitive to copper. nih.gov

Table 3. Typical Sonogashira Reaction Conditions for Aryl Bromides

| Parameter | Condition | Rationale/Reference |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A standard, commercially available palladium(II) catalyst for Sonogashira reactions. nih.gov |

| Cu Co-catalyst | CuI | Acts as a co-catalyst to activate the terminal alkyne. wikipedia.org |

| Ligand | PPh₃ | Often added to stabilize the palladium catalyst. |

| Base/Solvent | Et₃N or i-Pr₂NH | Amine bases are crucial and often serve as the solvent. researchgate.net |

| Temperature | Room Temperature to 80 °C | Aryl bromides may require heating, whereas more reactive iodides can react at room temperature. wikipedia.org |

| Coupling Partner | Terminal Alkyne | The source of the C(sp) nucleophile. organic-chemistry.org |

Buchwald-Hartwig Amination Reactions for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C–N bonds between aryl halides and amines. wikipedia.org This reaction represents a powerful tool for synthesizing N-aryl sulfonamides from this compound by coupling it with primary or secondary amines. The reaction is known for its broad substrate scope and functional group tolerance. wuxiapptec.comlibretexts.org

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong base, and reductive elimination to form the C–N bond. wikipedia.org The choice of ligand is paramount for success, particularly with a sterically hindered substrate like this compound. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or chelating bisphosphine ligands are often required to promote both the oxidative addition and the final reductive elimination step. wuxiapptec.com A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is essential for deprotonating the amine in the catalytic cycle. wuxiapptec.com

Table 4. General Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Parameter | Condition | Rationale/Reference |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Standard palladium precursors that are reduced in situ to the active Pd(0) catalyst. wuxiapptec.com |

| Ligand | XPhos, SPhos, or BINAP | Bulky phosphine ligands are crucial for facilitating the reaction with challenging substrates. wikipedia.org |

| Base | NaOtBu or K₃PO₄ | A strong, sterically hindered base is required for efficient catalyst turnover. wuxiapptec.com |

| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvents are typically employed. libretexts.org |

| Temperature | 80-110 °C | The reaction generally requires heating to proceed effectively. libretexts.org |

| Coupling Partner | Primary or Secondary Amine | A wide range of amines can be used as nucleophiles. wikipedia.org |

Mechanistic Investigations of Palladium-Catalyzed Cross-Coupling Cycles

The majority of palladium-catalyzed cross-coupling reactions involving aryl bromides, such as this compound, proceed through a common catalytic cycle. nobelprize.org This cycle is generally understood to involve three key elementary steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to two phosphine ligands (L₂Pd⁰). This complex undergoes oxidative addition with the aryl bromide (Ar-Br), inserting the palladium into the carbon-bromine bond. This step forms a square planar Pd(II) intermediate, L₂Pd(Ar)(Br). The rate of this step is influenced by the electron density of the aryl halide; electron-withdrawing groups, like the ortho-sulfonamide on the target compound, generally accelerate this step.

Transmetalation : The organopalladium(II) intermediate then reacts with the nucleophilic coupling partner. In the Suzuki reaction, this is an organoborate species activated by a base; in the Sonogashira reaction, it is a copper acetylide. nobelprize.org This step involves the transfer of the organic group from the other metal (e.g., Boron, Copper) to the palladium center, displacing the bromide ligand to form a new diorganopalladium(II) complex, L₂Pd(Ar)(R). The exact mechanism of transmetalation can be complex and is often the rate-determining step.

Reductive Elimination : This is the final step, where the two organic ligands on the diorganopalladium(II) complex couple and are expelled as the final cross-coupled product (Ar-R). This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, L₂Pd⁰, which can then re-enter the catalytic cycle. This step is often facilitated by bulky ligands that promote the formation of a three-coordinate intermediate necessary for elimination.

The ortho-N,N-dimethylsulfonamide group on the substrate can influence these steps. Its electron-withdrawing nature facilitates oxidative addition, while its steric bulk can hinder ligand association and reductive elimination, necessitating the use of specialized bulky ligands to overcome these steric barriers.

Nickel-Catalyzed Reductive Cross-Coupling Mechanisms

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for certain cross-coupling reactions. Nickel-catalyzed reductive cross-couplings are particularly useful as they can couple two different electrophiles, such as an aryl bromide and an alkyl bromide, using a stoichiometric reductant (e.g., zinc or manganese powder). libretexts.orgnobelprize.org

While specific examples for this compound are scarce, the nickel-catalyzed Suzuki-Miyaura coupling of structurally analogous N,N-dimethyl aryl sulfamates provides significant insight. nih.gov These reactions have been shown to proceed effectively using a NiCl₂(PCy₃)₂ catalyst. nih.gov

The mechanism of nickel-catalyzed cross-couplings can be more varied than that of palladium. A common pathway involves:

Reduction of a Ni(II) precatalyst by the metallic reductant to form an active Ni(0) species.

Oxidative addition of the aryl bromide (Ar-Br) to Ni(0) to form an Ar-Ni(II)-Br intermediate.

A second oxidative addition or a radical process involving the second electrophile can occur, leading to a Ni(III) or Ni(IV) intermediate.

Reductive elimination from this higher-valent nickel species releases the cross-coupled product and regenerates a lower-valent nickel species that continues the cycle.

In reductive couplings, the mechanism often involves single-electron transfer (SET) pathways, generating radical intermediates. For the coupling of this compound with another electrophile, the Ni(0) catalyst would first react with the aryl bromide. The resulting aryl-nickel intermediate could then react with the second electrophile, facilitated by the reductant, to forge the new carbon-carbon bond. wikipedia.org

Directed C-H Functionalization Mediated by the Sulfonamide Group

The sulfonamide functional group, while often regarded for its chemical stability, can serve as a versatile directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.netrsc.org This capability allows for the selective introduction of new functional groups at positions on the aromatic ring that might otherwise be difficult to access. In the context of this compound, the sulfonamide moiety can orchestrate regioselective transformations, primarily at the ortho C-H bond (C6 position), by acting as a weakly coordinating group for a metal catalyst. rsc.orgresearchgate.net This directed approach provides a powerful tool for the late-stage modification of complex molecules and the synthesis of highly substituted benzene (B151609) derivatives. rsc.org

Ortho-C-H Activation Strategies and Regioselectivity

The primary strategy for C-H functionalization directed by the sulfonamide group in benzenesulfonamides involves ortho-metalation. Transition metal catalysts, particularly those based on rhodium and palladium, have proven effective in this regard. rsc.orgresearchgate.net The N,N-dimethylsulfonamide group acts as a monodentate directing group, coordinating to the metal center through one of its oxygen atoms. This chelation assistance positions the catalyst in proximity to the C-H bond at the C6 position, leading to its selective activation over other C-H bonds in the molecule.

Rhodium(III) catalysts, for example, have been successfully employed for the ortho-C-H carbenoid functionalization of aryl sulfonamides. rsc.org This reaction introduces a carbenoid moiety specifically at the position adjacent to the sulfonamide directing group. Similarly, palladium-catalyzed reactions, such as the ortho-C-H olefination of benzenesulfonamides using an auxiliary directing group, demonstrate exclusive ortho selectivity. researchgate.net The inherent directing ability of the sulfonamide ensures high regioselectivity, yielding the ortho-functionalized product as the major or exclusive isomer. In systems containing multiple potential directing groups, the weakly coordinating nature of the sulfonamide can be leveraged to control site-selectivity, for instance, by tuning solvent polarity. rsc.orgresearchgate.net

Table 1: Examples of Directed Ortho-C-H Functionalization of Benzenesulfonamides

| Catalyst System | Reaction Type | Regioselectivity | Reference |

|---|---|---|---|

| [RhCp*Cl2]2 / AgSbF6 | Carbenoid Functionalization | ortho | rsc.org |

| Pd(OAc)2 / 7-Azaindole | Olefination | ortho | researchgate.net |

Exploration of Mechanistic Aspects in Directed C-H Functionalization

The mechanism of sulfonamide-directed C-H functionalization generally proceeds through a well-established pathway involving a cyclometalated intermediate. nih.gov The key steps are:

Coordination: The sulfonamide's oxygen atom coordinates to the electrophilic metal center (e.g., Rh(III) or Pd(II)).

C-H Activation/Metalation: This coordination facilitates the cleavage of the proximal ortho C-H bond, often via a concerted metalation-deprotonation (CMD) pathway. This step results in the formation of a stable five-membered metallacycle intermediate (a rhodacycle or palladacycle). researchgate.netnih.gov

Functionalization: The metallacycle then reacts with a coupling partner. In the case of carbenoid functionalization, this involves the migratory insertion of a metal carbene into the metal-carbon bond of the cyclometalated intermediate. rsc.orgrsc.org For olefination, the process typically involves coordination of the alkene, insertion into the metal-carbon bond, and subsequent β-hydride elimination. researchgate.net

Catalyst Regeneration: The final step is the reductive elimination or protonolysis of the functionalized intermediate, which releases the product and regenerates the active metal catalyst for the next cycle. nih.gov

Kinetic isotope effect studies often support the C-H bond cleavage as a rate-determining or partially rate-determining step in the catalytic cycle. nih.gov

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C2 position of this compound serves as a versatile handle for introducing a wide array of substituents via nucleophilic substitution reactions. The reactivity of this aryl bromide can be harnessed through two principal pathways: transition-metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgmdpi.com this compound is an excellent substrate for these transformations. For instance, in the Suzuki-Miyaura coupling, the bromine atom can be replaced with an aryl, vinyl, or alkyl group by reacting the substrate with an organoboron reagent in the presence of a palladium catalyst and a base. libretexts.org The general order of reactivity for aryl halides in such reactions is I > Br > OTf >> Cl. libretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Catalyst/Base System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd(PPh3)4 / Base | libretexts.orgmdpi.com |

| Heck | Alkene | C-C | Pd(OAc)2 / Ligand / Base | mdpi.com |

| Buchwald-Hartwig | Amine/Amide | C-N | Pd Catalyst / Ligand / Base | rwth-aachen.de |

| Sonogashira | Terminal alkyne | C-C | Pd/Cu Catalyst / Base | mdpi.com |

Alternatively, the bromine can be displaced via a Nucleophilic Aromatic Substitution (SNAr) mechanism. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group. masterorganicchemistry.com The sulfonamide group (-SO2NMe2) is a potent electron-withdrawing group. Its position ortho to the bromine atom effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction through resonance and induction, thereby facilitating the substitution. masterorganicchemistry.comyoutube.com The reaction proceeds via a two-step addition-elimination mechanism: nucleophilic attack on the carbon bearing the bromine, followed by the departure of the bromide leaving group to restore aromaticity. youtube.comyoutube.com

Radical Reaction Pathways and Their Initiators

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical, which is a highly reactive intermediate for various synthetic transformations. nih.govrsc.org The generation of aryl radicals from aryl halides is typically more challenging than for alkyl halides due to the high negative reduction potentials of aryl halides. rsc.orgnih.gov

Common methods to initiate such radical processes include:

Radical Initiators: Thermolysis or photolysis of radical initiators can generate radicals that propagate a chain reaction. Azobisisobutyronitrile (AIBN) and various organic peroxides (e.g., benzoyl peroxide, di-tert-butyl peroxide) are widely used for this purpose. libretexts.orgijrpc.com For example, upon heating, AIBN decomposes to produce two cyanoisopropyl radicals and nitrogen gas. libretexts.org

Redox Chemistry: Single-electron transfer (SET) from a potent reductant, such as a photocatalyst or a metal, can reduce the aryl bromide to a radical anion, which then fragments to release bromide and the desired aryl radical. nih.govrsc.org

Atom Transfer: Halogen-atom transfer (XAT) from the aryl bromide to a radical species, such as a tin radical generated from tributyltin hydride (Bu3SnH), is a classic method for generating aryl radicals in a chain process. nih.govlibretexts.org

Once formed, the 2-(N,N-dimethylsulfamoyl)phenyl radical can participate in various reactions, including intramolecular cyclizations or intermolecular additions to π-systems, enabling the formation of new C-C or C-heteroatom bonds. nih.govlibretexts.org

Table 3: Common Radical Initiators and Mediators

| Initiator/Mediator | Method of Activation | Type of Radical Generated | Reference |

|---|---|---|---|

| Azobisisobutyronitrile (AIBN) | Thermal/Photochemical | Alkyl radical | libretexts.orgijrpc.com |

| Benzoyl Peroxide | Thermal | Acyloxy/Phenyl radical | ijrpc.com |

| Tributyltin Hydride (Bu3SnH) | Radical initiator (e.g., AIBN) | Tributyltin radical (propagator) | libretexts.org |

Oxidative and Reductive Transformations of the Sulfonamide Linkage

The sulfonamide linkage (C-SO2N) is known for its high stability, but it can be cleaved under specific oxidative or reductive conditions, allowing the sulfonamide to be used as a convertible functional group. researchgate.netacs.org

Reductive Cleavage: The N-S bond of sulfonamides can be reductively cleaved to yield an amine and a sulfinate. researchgate.netchemrxiv.org This transformation is valuable as it can unmask a primary or secondary amine, which can then participate in further reactions. Methods for this reduction often require strong reducing agents, but milder protocols have been developed. For example, a method utilizing Kukhtin-Ramirez adducts allows for the reductive cleavage of the N-S bond under mild, base-promoted conditions. researchgate.net Electrochemical reduction is another well-documented strategy for the selective cleavage of the N-S bond, often employed as a deprotection method for tosyl groups. acs.org

Oxidative Cleavage: Oxidative transformations can also target the sulfonamide group. Electrochemical oxidation can lead to the cleavage of the C-N bonds of the N,N-dimethylamino group rather than the N-S bond, offering a pathway for N-dealkylation. acs.org Under certain photocatalytic conditions, the sulfonamide can be oxidized to a sulfonamidyl radical, which can trigger remote C-H functionalization. nih.gov The entire sulfonyl group can also be removed under certain oxidative degradation conditions, for instance, through photocatalysis in the presence of TiO2, where desulfonation can be a primary transformation pathway. mdpi.com Hydrolytic cleavage of the S-N bond can also be catalyzed by materials like nanoceria under ambient conditions. nih.gov Additionally, photolytic cleavage of the sulfonamide bond has been observed upon irradiation with UV light. nih.gov

Stereochemical and Regiochemical Control in Reactions Involving this compound

Control over regiochemistry and stereochemistry is paramount in organic synthesis for constructing well-defined molecular architectures. In reactions involving this compound, these aspects are governed by the interplay of the molecule's inherent structural and electronic properties with the chosen reagents and reaction conditions.

Regiochemical Control: Regioselectivity is primarily dictated by the two key functional groups on the aromatic ring:

Sulfonamide-Directed Reactions: As discussed in Section 3.2, the N,N-dimethylsulfonamide group is a reliable ortho-director in metal-catalyzed C-H activation, leading to functionalization at the C6 position. rsc.orgrsc.org This provides a predictable method for synthesizing 1,2,3-trisubstituted benzene derivatives. While ortho-selectivity is dominant, strategies for achieving meta-functionalization of benzenesulfonamides have also been developed, typically requiring more complex systems with specialized templates or transient mediators. nih.govwikipedia.org

Bromine-Centered Reactions: In reactions where the bromine atom is the reactive site (Section 3.3), the substitution occurs exclusively at the C2 position. The regioselectivity of subsequent reactions on the product will then be influenced by the combined directing effects of the sulfonamide and the newly introduced group.

Stereochemical Control: Stereochemical control becomes relevant when reactions involving this compound create new stereocenters. If the substrate or its reaction partner is chiral, diastereoselective reactions can be achieved. For example, in a C-H functionalization reaction with a prochiral alkene, the existing structural features of the catalyst-substrate complex can influence the facial selectivity of the alkene insertion, leading to one diastereomer in excess.

While the title compound itself is achiral, related chiral sulfonamides and sulfamates are widely used as chiral auxiliaries or are targets in asymmetric synthesis. nih.govresearchgate.net Stereochemical models have been proposed for rhodium-catalyzed C-H amination reactions of chiral sulfamate (B1201201) esters, where the stereochemistry of the starting material dictates the stereochemical outcome of the newly formed C-N bond with high diastereocontrol. nih.gov Similarly, asymmetric syntheses of related chiral sulfur-containing compounds, such as sulfimides, rely on the stereospecific transformation of enantioenriched precursors. researchgate.net These principles could be extended to reactions of derivatives of this compound to control the formation of new chiral centers.

Applications of 2 Bromo N,n Dimethylbenzenesulfonamide in Advanced Organic Synthesis

Versatile Building Block in the Construction of Heterocyclic Systems

The structure of 2-bromo-N,N-dimethylbenzenesulfonamide and its derivatives is highly conducive to the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. Organic building blocks like this are fundamental in creating a wide array of organic molecules for industries such as pharmaceuticals and materials science.

One of the most notable applications is in the synthesis of benzothiazines. nih.govresearchgate.net These sulfur and nitrogen-containing heterocycles are of significant interest due to their wide range of pharmacological properties. researchgate.net For instance, benzothiazines can be synthesized through a one-pot process involving the reaction of ortho-haloarylsulfonamides with other reagents. nih.gov The process can involve an initial carbon-nitrogen bond formation, often via a Buchwald-Hartwig reaction, followed by a stereoselective intramolecular Michael addition to form the benzothiazine ring system. nih.gov The synthesis of various benzothiazine derivatives often involves cyclization, condensation, and metal-catalyzed reactions. researchgate.net

Beyond benzothiazines, related bromo-benzenesulfonamide structures are used to create other heterocycles. For example, 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide incorporates an isoxazole (B147169) ring, a heterocycle known for its presence in bioactive compounds. The synthesis involves reacting 2-bromobenzenesulfonyl chloride with 3-amino-4,5-dimethylisoxazole. Furthermore, palladium-catalyzed dearomative azaspirocyclization of bromoarenes bearing an aminoalkyl group with N-tosylhydrazones has been developed to produce 1-azaspirocycles, demonstrating the versatility of bromoarenes in forming complex spirocyclic systems. chemrxiv.org

Table 1: Examples of Heterocyclic Systems Synthesized from Bromo-Benzenesulfonamide Derivatives

| Heterocyclic System | Synthetic Approach | Key Features | Reference |

|---|---|---|---|

| Benzothiazines | One-pot Buchwald-Hartwig N-arylation followed by intramolecular Michael addition. | Highly stereoselective process. | nih.gov |

| Isoxazoles | Condensation of 2-bromobenzenesulfonyl chloride with an amino-isoxazole derivative. | Creates a sulfonamide-linked isoxazole structure. | |

| 1-Azaspirocycles | Palladium-catalyzed dearomative azaspirocyclization of bromoarenes with N-tosylhydrazones. | Convergent synthesis of complex spirocyclic systems. | chemrxiv.org |

| Phenothiazines | N-alkylation followed by bromination using N-bromosuccinimide (NBS). | Efficient, high-yielding access to functionalized phenothiazine (B1677639) building blocks. | mdpi.com |

Precursor for Accessing Diverse Complex Molecular Architectures

The utility of this compound extends to its role as a precursor for a wide range of complex molecules. The bromine atom and the sulfonamide group offer orthogonal reactivity, allowing for sequential and controlled modifications to build sophisticated molecular structures.

Its application as a building block has been demonstrated in the synthesis of natural products. For example, the methodologies developed for benzothiazine synthesis have been applied to the total synthesis of molecules like the antitubercular agents erogorgiaene (B1241737) and pseudopteroxazole. nih.gov This highlights the compound's role in providing a foundational scaffold that can be elaborated into structurally complex and biologically relevant targets.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and bromoarenes like this compound are excellent substrates. libretexts.orgmdpi.com This reaction allows for the coupling of the aryl bromide with various organoboron compounds to produce biaryl compounds, conjugated systems, and other complex architectures. libretexts.orgnih.gov The reactivity order for halogens in Suzuki coupling is I > Br > OTf >> Cl > F, making the bromo-substituted compound highly suitable for these transformations. libretexts.org Similarly, other cross-coupling reactions like the Sonogashira and Negishi couplings further expand the range of accessible molecular structures from this precursor. mdpi.commdpi.com

Table 2: Cross-Coupling Reactions for Complex Molecule Synthesis

| Reaction | Catalyst System | Bond Formed | Resulting Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with a base. | Carbon-Carbon | Biaryls, styrenes, conjugated systems. | libretexts.orgmdpi.com |

| Sonogashira | Palladium catalyst with a copper co-catalyst (e.g., CuI). | Carbon-Carbon | Aryl-alkynes. | mdpi.commdpi.com |

| Buchwald-Hartwig | Palladium catalyst with a suitable ligand. | Carbon-Nitrogen | Aryl-amines. | nih.govmdpi.com |

| Negishi | Palladium or Nickel catalyst. | Carbon-Carbon | Coupling with organozinc compounds. | mdpi.com |

Strategic Intermediate in the Synthesis of Bioactive Agrochemicals

While direct examples of this compound in commercially available agrochemicals are not extensively documented, its derivatives and the molecular scaffolds it helps generate are prominent in bioactive compound synthesis, including those with potential agrochemical applications. The sulfonamide moiety is a well-known pharmacophore, and its combination with a reactive bromine handle makes it a strategic intermediate for creating libraries of potential agrochemicals for screening.

The synthesis of various benzothiazine derivatives, which can be derived from bromo-benzenesulfonamides, has been explored for numerous biological activities, including herbicidal properties. researchgate.net This suggests that the core structure accessible from this compound is relevant to the agrochemical field.

Furthermore, derivatives such as 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide are noted for their potential as pharmaceutical intermediates, with suggested antimicrobial and antitumor activities. bldpharm.com The structural motifs, including the sulfonamide and isoxazole rings, are found in various biologically active agents. The synthesis of other bioactive molecules, such as 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which have shown analgesic and antiproliferative activity, further underscores the utility of bromo-aromatic compounds in medicinal and potentially agrochemical chemistry. nih.gov

Contributions to the Development of Novel Methodologies in Organic Chemistry

The reactivity of this compound and related compounds has contributed significantly to the development of new synthetic methods. The presence of the bromine atom makes it an ideal substrate for studying and optimizing palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis. libretexts.orgrwth-aachen.de

Research into palladium-catalyzed reactions has led to novel transformations. For instance, palladium-catalyzed carboamination of alkenes, promoted by N-fluorobenzenesulfonimide, allows for the formation of various five-, six-, and seven-membered rings through the activation of C-H bonds in unactivated arenes. nih.gov In these reactions, even halobenzenes are shown to be activated at the C-H bond rather than the C-X bond under certain conditions. nih.gov Another development is the palladium-catalyzed diamination of unactivated alkenes, which creates valuable vicinal diamine products in a single step. organic-chemistry.org

Beyond palladium catalysis, methodologies involving N-bromo reagents have also been advanced. The development of N,N′-dibromo-N,N′-1,2-ethanediylbis(benzenesulfonamide) as a novel reagent for reactions like tetrahydropyranylation highlights the broader utility of the N-bromo-sulfonamide functionality in catalysis. researchgate.net Efficient, metal-free bromoamidation of unactivated olefins has also been developed using N-bromosuccinimide and a sulfonamide as the nitrogen and halogen sources, respectively, showcasing a move towards more sustainable chemical methodologies. researchgate.net These advancements, often utilizing substrates structurally related to this compound, expand the toolkit available to organic chemists for constructing complex molecules. nih.gov

Medicinal Chemistry Research and Biological Activity Investigations of 2 Bromo N,n Dimethylbenzenesulfonamide Derivatives

2-Bromo-N,N-dimethylbenzenesulfonamide as a Privileged Scaffold in Drug Discovery Programs

In the field of drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The benzenesulfonamide (B165840) moiety itself is a well-established privileged structure, forming the basis for numerous clinically approved drugs with diverse pharmacological actions, including antibacterial, diuretic, and anticancer effects. nih.gov

The specific substitution pattern of this compound endows it with unique properties that make it a valuable starting point for medicinal chemistry campaigns. The presence of the bromine atom at the ortho position can influence the molecule's conformation and electronic properties, potentially enhancing its binding affinity and selectivity for specific biological targets. Furthermore, the N,N-dimethylsulfonamide group is a key functional group that can participate in crucial interactions with biological macromolecules. The exploration of derivatives built upon this scaffold has led to the discovery of compounds with a broad spectrum of biological activities, underscoring its importance as a privileged structure in the quest for novel therapeutics. frontiersin.orgnih.gov

Rational Design and Synthesis of Bioactive Sulfonamide Derivatives

The rational design of bioactive molecules based on the this compound scaffold involves a systematic approach to modify its structure to optimize interactions with a specific biological target. This process is often guided by computational modeling and a deep understanding of the target's structure and mechanism of action. researchgate.net The synthesis of these derivatives typically involves well-established chemical reactions, allowing for the creation of diverse libraries of compounds for biological screening. researchgate.netnih.gov

The synthesis of sulfonamide derivatives can be achieved through various methods. A common approach involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. nih.gov For instance, the synthesis of novel benzenesulfonamide derivatives can be accomplished by reacting substituted benzenesulfonyl chlorides with amino acids in the presence of a base. frontiersin.org Another versatile method is the Suzuki-Miyaura cross-coupling reaction, which can be used to introduce a variety of substituents onto the aromatic ring of the benzenesulfonamide core. nih.gov The alkylation of the sulfonamide nitrogen is another common strategy to generate diverse derivatives. nih.gov These synthetic strategies provide medicinal chemists with the tools to systematically explore the chemical space around the this compound scaffold. journalijar.com

Derivatives of benzenesulfonamides have been a significant focus of anticancer research. The underlying mechanism for their anticancer activity is often linked to the inhibition of enzymes that are overexpressed in tumor cells, such as carbonic anhydrases. nih.govrsc.org

Recent studies have explored the antiproliferative effects of novel benzenesulfonamide derivatives. For example, a series of aryl thiazolone-benzenesulfonamides were synthesized and evaluated for their activity against breast cancer cell lines (MDA-MB-231 and MCF-7). Several of these compounds demonstrated significant inhibitory effects, with IC₅₀ values in the low micromolar range, and exhibited high selectivity for cancer cells over normal breast cells. rsc.org Specifically, compounds 4b, 4c, 4e, 4g, and 4h from this study showed promising results. rsc.org

Furthermore, research on compounds structurally related to 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide has indicated potential antitumor efficacy in lung cancer models, showing a notable reduction in cancer cell proliferation. The anticancer effects of some sulfonamide-based drugs are also attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in tumorigenesis. nih.gov

Table 1: Antiproliferative Activity of Selected Benzenesulfonamide Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity vs. Normal Cells | Reference |

|---|---|---|---|---|

| 4b | MDA-MB-231 | 6.31 | High | rsc.org |

| 4c | MDA-MB-231 | 3.54 | High | rsc.org |

| 4e | MDA-MB-231 | 1.52 | 17.5-fold | rsc.org |

| 4g | MCF-7 | 2.81 | High | rsc.org |

| 4h | MCF-7 | 2.13 | High | rsc.org |

This table is for illustrative purposes and based on the findings from the cited literature.

The sulfonamide class of drugs has a long history as antimicrobial agents. Research continues to explore new benzenesulfonamide derivatives to combat the growing challenge of antibiotic resistance. nih.gov These compounds often act by inhibiting essential metabolic pathways in microorganisms. rsc.org

A variety of benzenesulfonamide derivatives have demonstrated significant antimicrobial activity against a range of pathogens. For instance, newly synthesized benzenesulfonamides bearing a carboxamide functionality have shown potent activity against E. coli, S. aureus, P. aeruginosa, S. typhi, and B. subtilis. frontiersin.org In one study, specific derivatives showed minimum inhibitory concentrations (MIC) that were more potent than the reference drugs. frontiersin.org

Other research has focused on meta-substituted benzenesulfonamides as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov These compounds were found to have a synergistic effect with antibiotics like imipenem (B608078) and meropenem (B701) against E. coli. nih.gov Additionally, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized and shown to be effective against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also demonstrated activity against Gram-positive bacteria. mdpi.comnih.gov

Table 2: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

| Derivative Type | Target Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Benzenesulfonamide-carboxamides | E. coli | 6.72 mg/mL | frontiersin.org |

| Benzenesulfonamide-carboxamides | S. aureus | 6.63 mg/mL | frontiersin.org |

| Benzenesulfonamide-carboxamides | P. aeruginosa | 6.67 mg/mL | frontiersin.org |

| N-(2-bromo-phenyl)-2-hydroxy-benzamides | Gram-positive bacteria | 2.5–5.0 mg/mL | mdpi.comnih.gov |

This table is for illustrative purposes and based on the findings from the cited literature.

A primary mechanism through which benzenesulfonamide derivatives exert their therapeutic effects is through the inhibition of specific enzymes. Extensive research has been dedicated to understanding these interactions, particularly with carbonic anhydrases and cyclooxygenases. nih.govnih.gov

Carbonic Anhydrase Inhibition: Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. tandfonline.comtandfonline.com The primary sulfonamide group (SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of the enzyme. nih.gov Derivatives of benzenesulfonamide have been designed to selectively inhibit specific CA isoforms that are implicated in diseases such as glaucoma, epilepsy, and cancer. nih.govtandfonline.com For example, some benzenesulfonamide derivatives have shown nanomolar inhibition constants (Ki) against various human CA isoforms (hCA I, II, IX, and XII). tandfonline.com

Cyclooxygenase Inhibition: Certain benzenesulfonamide derivatives are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. nih.govresearchgate.net The sulfonamide or a related methylsulfonyl group is a common structural feature of COX-2 selective inhibitors, known as coxibs. nih.gov By selectively inhibiting COX-2 over the COX-1 isoform, these compounds can reduce inflammation with a lower risk of gastrointestinal side effects. frontiersin.org

Other Enzyme Inhibition: Beyond CAs and COX, benzenesulfonamide derivatives have been investigated as inhibitors of other enzymes. For example, some derivatives have shown potent inhibitory activity against 12-lipoxygenase, an enzyme involved in inflammatory responses and platelet aggregation. nih.gov As mentioned previously, others act as inhibitors of bacterial metallo-β-lactamases. nih.gov

Table 3: Enzyme Inhibition by Selected Benzenesulfonamide Derivatives

| Derivative Class | Target Enzyme | Inhibition Potency | Reference |

|---|---|---|---|

| Quinazolinone-benzenesulfonamides | hCA II | Kᵢ = 6.4–14.2 nM | tandfonline.com |

| Quinazolinone-benzenesulfonamides | hCA IX | Kᵢ = 7.1–93.6 nM | tandfonline.com |

| Pyrroloindole-sulfonamides | COX-2 | Selective inhibition | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase | nM potency | nih.gov |

This table is for illustrative purposes and based on the findings from the cited literature.

The anti-inflammatory properties of benzenesulfonamide derivatives are a significant area of research, largely linked to their ability to inhibit enzymes in the inflammatory cascade, such as cyclooxygenases. nih.govfrontiersin.org

Several studies have demonstrated the anti-inflammatory potential of novel benzenesulfonamide derivatives. In one study, benzenesulfonamides bearing a carboxamide functionality were synthesized and evaluated for their in vivo anti-inflammatory activity using a carrageenan-induced rat paw edema model. Two compounds, 4a and 4c , showed very high levels of inhibition of inflammation at 1, 2, and 3 hours post-carrageenan administration. frontiersin.org

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide have also been investigated for their anti-inflammatory effects. mdpi.comnih.govresearchgate.netnih.gov In vitro assays, such as the protease inhibition assay, have been used to assess their activity. The results indicated that these compounds had superior efficiency in inhibiting trypsin activity compared to the standard drug, acetylsalicylic acid, with IC₅₀ values in the range of 0.04–0.07 mg/mL. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Benzenesulfonamides

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. researchgate.net For benzenesulfonamide derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. youtube.com

Key aspects of the benzenesulfonamide scaffold that are often explored in SAR studies include:

The Sulfonamide Group: The primary sulfonamide group is essential for the inhibition of carbonic anhydrases, as it coordinates with the zinc ion in the enzyme's active site. acs.orgnih.gov Modifications to this group can significantly impact activity.

The Aromatic Ring: The substitution pattern on the benzene (B151609) ring plays a critical role in determining the compound's affinity and selectivity for its target. nih.gov For example, in the case of metallo-β-lactamase inhibitors, meta-substituted benzenesulfonamides were found to be more potent than their ortho- or para-substituted counterparts. nih.gov The nature of the substituent (electron-donating or electron-withdrawing) can also influence antimicrobial activity. nih.gov

The "Tail" Group: In the "tail approach" to inhibitor design, various substituents are attached to the benzenesulfonamide core to extend into different sub-pockets of the enzyme's active site. nih.gov This strategy has been effectively used to modulate isoform selectivity for carbonic anhydrase inhibitors. The size, shape, and chemical nature of this tail group are key determinants of binding affinity and selectivity. researchgate.netnih.gov

SAR studies have revealed that for carbonic anhydrase inhibitors, residues lining the hydrophobic pocket of the active site, particularly at positions 92 and 131, dictate the binding orientation and affinity of the inhibitor. nih.gov For antimicrobial sulfonamides, the presence of a para-amino group on the benzene ring is often crucial for activity, mimicking the natural substrate, para-aminobenzoic acid (PABA). youtube.com

Elucidation of Molecular Interactions with Specific Biological Targets

The therapeutic potential of this compound derivatives is intrinsically linked to their ability to interact with specific biological macromolecules. Understanding these molecular interactions at an atomic level is paramount for rational drug design and the optimization of lead compounds. This section delves into the detailed molecular mechanisms by which these derivatives engage with their biological targets, with a particular focus on computational and structural biology studies that illuminate the nature of these interactions.

A significant body of research has focused on the interaction of N,N-dimethylbenzenesulfonamide derivatives with carbonic anhydrases (CAs), a family of metalloenzymes that play a crucial role in various physiological and pathological processes, including pH regulation, carbon dioxide and ion transport, and tumorigenesis. Notably, certain CA isoforms, such as CA IX, are overexpressed in a variety of tumors, making them attractive targets for the development of novel anticancer agents.

A key study in this area involved the synthesis of a series of novel pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing the N,N-dimethylbenzenesulfonamide moiety. nih.gov These compounds were evaluated for their antiproliferative activity against the human breast cancer cell line MCF-7, and a molecular docking study was performed to investigate their binding mode with human carbonic anhydrase IX (CA IX). nih.gov

The molecular docking analysis revealed a consistent binding pattern for these N,N-dimethylbenzenesulfonamide derivatives within the active site of CA IX. The sulfonamide group is crucial for the interaction, with the nitrogen atom of the sulfonamide coordinating with the zinc ion (Zn²⁺) located at the bottom of the active site cavity. This coordination is a hallmark of classical carbonic anhydrase inhibitors.

Furthermore, the oxygen atoms of the sulfonamide group were found to form key hydrogen bonds with the side chain of Threonine 199 (Thr199), an essential amino acid residue within the CA IX active site. These hydrogen bonds serve to anchor the inhibitor molecule in the correct orientation for effective inhibition.

The specific nature and geometry of these interactions are dictated by the type and substitution pattern of the heterocyclic moiety attached to the N,N-dimethylbenzenesulfonamide core. This highlights the importance of the "tail" portion of the inhibitor in modulating binding affinity and achieving isoform selectivity.

Interactive Table of Molecular Docking Data of N,N-Dimethylbenzenesulfonamide Derivatives with Carbonic Anhydrase IX

| Compound | Structure | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative 6 | Pyridine derivative | -7.21 | Zn²⁺, Thr199, His94 | Coordination, H-bond, π-sulfur |

| Derivative 9 | Thiophene derivative | -7.54 | Zn²⁺, Thr199, Gln92 | Coordination, H-bond, H-bond |

| Derivative 11 | Thiazole derivative | -7.89 | Zn²⁺, Thr199, His64 | Coordination, H-bond, π-π stacking |

| Derivative 16 | Chromene derivative | -8.12 | Zn²⁺, Thr199, Val121, Phe131 | Coordination, H-bond, Hydrophobic |

| Derivative 17 | Benzochromene derivative | -8.45 | Zn²⁺, Thr199, Leu198, Leu204 | Coordination, H-bond, Hydrophobic |

Note: The data presented in this table is based on the findings from the molecular docking study of novel N,N-dimethylbenzenesulfonamide derivatives with carbonic anhydrase IX. nih.gov

The insights gained from these molecular modeling studies are invaluable for the structure-activity relationship (SAR) analysis of this compound derivatives. By understanding the specific interactions that govern binding affinity and inhibitory potency, medicinal chemists can rationally design new analogs with improved pharmacological profiles. For example, the introduction of specific functional groups that can form additional hydrogen bonds or enhance hydrophobic interactions within the active site could lead to the development of more potent and selective inhibitors.